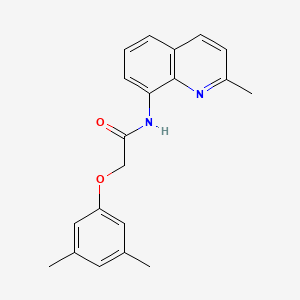![molecular formula C25H18N4O4 B11565628 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11565628.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a nitrophenyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Reduction: Formation of amines from nitro groups.
Oxidation: Formation of oxides.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its complex structure and potential biological activity.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both benzodiazole and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18N4O4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H18N4O4/c1-15-10-11-16(24-26-18-7-3-4-8-19(18)27-24)14-20(15)28-25(30)23-13-12-22(33-23)17-6-2-5-9-21(17)29(31)32/h2-14H,1H3,(H,26,27)(H,28,30) |
InChI Key |
GBWQTDYGHMRJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565567.png)
![(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565571.png)
![(3Z)-5-bromo-3-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11565575.png)
![6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565581.png)

![(1S,2R,3aR)-2-(2,5-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565592.png)
![2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11565593.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11565603.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11565606.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11565607.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11565610.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11565611.png)
